molecular formula C5H4ClN4OT B1140847 Hypoxanthine monohydrochloride, [8-3H] CAS No. 100694-13-1

Hypoxanthine monohydrochloride, [8-3H]

Cat. No. B1140847
CAS RN: 100694-13-1
M. Wt: 174.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Hypoxanthine monohydrochloride, [8-3H] is a product used for research purposes . It is a purine and a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway . It is commonly used to measure whole-cell activity of antimalarial drugs in parasite studies .


Synthesis Analysis

Hypoxanthine is a naturally occurring purine derivative. It is occasionally found as a constituent of nucleic acids, where it is present in the anticodon of tRNA in the form of its nucleoside inosine . In most microorganisms, purine biosynthesis involves the de novo purine biosynthesis and salvage pathways .


Molecular Structure Analysis

The molecular formula of Hypoxanthine monohydrochloride, [8-3H] is C5H4ClN4OT and it has a molecular weight of 174.58 . The structure of hypoxanthine consists of a purine ring, which is a heterocyclic aromatic ring system, with two nitrogen atoms .


Physical And Chemical Properties Analysis

Hypoxanthine monohydrochloride, [8-3H] appears as a fluid and its color is according to product specification . When stored at 5°C in its original solvent and at its original concentration, the rate of decomposition is initially 1% per month from the date of purification .

Mechanism of Action

Hypoxanthine is a purine and a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway .

Safety and Hazards

This product contains a chemical known to the state of California to cause cancer . It is advised that the product should be handled with care and appropriate safety measures should be taken while dealing with it .

properties

IUPAC Name

8-tritio-1,9-dihydropurin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O.ClH/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H/i1T;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQJQDNNYDGYLQ-PXDSPCEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)N=CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=NC2=C(N1)N=CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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